N-methyl-(1-phenylcyclohexyl)methanamine

Triple reuptake inhibitor Dopamine transporter SNDRI selectivity profiling

N-methyl-(1-phenylcyclohexyl)methanamine is a cyclohexylarylamine chemotype that acts as a triple serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI). The compound was disclosed as a novel scaffold with potential utility in major depressive disorder, demonstrating potent inhibition of all three monoamine transporters and in vivo antidepressant-like activity in the mouse tail suspension test at 30 mg/kg p.o.

Molecular Formula C14H21N
Molecular Weight 203.32 g/mol
Cat. No. B8613762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-(1-phenylcyclohexyl)methanamine
Molecular FormulaC14H21N
Molecular Weight203.32 g/mol
Structural Identifiers
SMILESCNCC1(CCCCC1)C2=CC=CC=C2
InChIInChI=1S/C14H21N/c1-15-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-12H2,1H3
InChIKeyWUFUZCCXAFJCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-(1-phenylcyclohexyl)methanamine: A Cyclohexylarylamine Triple Reuptake Inhibitor Scaffold


N-methyl-(1-phenylcyclohexyl)methanamine is a cyclohexylarylamine chemotype that acts as a triple serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI) [1]. The compound was disclosed as a novel scaffold with potential utility in major depressive disorder, demonstrating potent inhibition of all three monoamine transporters [1] and in vivo antidepressant-like activity in the mouse tail suspension test at 30 mg/kg p.o. [1].

Why Generic Substitution Is Not Advisable for N-methyl-(1-phenylcyclohexyl)methanamine in SNDRI Research


Triple reuptake inhibitors exhibit widely divergent transporter inhibition ratios, brain penetration, and in vivo efficacy profiles that preclude simple interchangeability [1]. Even within the same cyclohexylarylamine series, subtle structural modifications such as N-methyl versus N-ethyl substitution or aryl ring variation produce marked shifts in SERT/NET/DAT selectivity and CNS exposure [1][2]. The quantitative evidence below demonstrates that N-methyl-(1-phenylcyclohexyl)methanamine occupies a unique position in the SNDRI landscape that cannot be replicated by its closest analogs.

Quantitative Differentiation Evidence for N-methyl-(1-phenylcyclohexyl)methanamine vs. Closest SNDRI Analogs


N-methyl-(1-phenylcyclohexyl)methanamine Exhibits a Unique DAT-Preferring Inhibition Profile vs. DOV-216,303

N-methyl-(1-phenylcyclohexyl)methanamine (Compound 1) demonstrates a distinctive dopamine transporter (DAT)-preferring inhibition profile among triple reuptake inhibitors. Its DAT IC50 of 21 nM is markedly lower than its SERT IC50 of 169 nM (SERT/DAT ratio = 8.0) and NET IC50 of 85 nM (NET/DAT ratio = 4.0), indicating a pronounced DAT bias. In contrast, the prototypical triple reuptake inhibitor DOV-216,303 exhibits the opposite selectivity: it preferentially inhibits SERT (IC50 = 14 nM) and NET (IC50 = 20 nM) over DAT (IC50 = 78 nM, SERT/DAT ratio = 0.18) [1][2]. This inversion of transporter selectivity represents a fundamental pharmacological differentiation relevant to therapeutic application design.

Triple reuptake inhibitor Dopamine transporter SNDRI selectivity profiling

Direct Intra-Series Comparison: N-methyl-(1-phenylcyclohexyl)methanamine vs. Compound 42 Reveals Divergent NET/DAT Balance

Within the same cyclohexylarylamine series reported by Shao et al. (2011), N-methyl-(1-phenylcyclohexyl)methanamine (Compound 1) and Compound 42 exhibit sharply different transporter inhibition profiles. Compound 1 shows balanced NET and DAT inhibition (NET IC50 = 85 nM, DAT IC50 = 21 nM; NET/DAT ratio = 4.0) with moderate SERT activity (SERT IC50 = 169 nM). In contrast, Compound 42 displays a strong SERT preference (SERT IC50 = 34 nM) with substantially weaker NET inhibition (NET IC50 = 295 nM; NET/DAT ratio = 3.3), representing a SERT > DAT > NET rank order. These intra-series differences highlight the sensitivity of transporter selectivity to structural modifications within the cyclohexylarylamine scaffold [1].

Cyclohexylarylamine SAR Transporter selectivity Medicinal chemistry optimization

N-methyl-(1-phenylcyclohexyl)methanamine Demonstrates In Vivo Antidepressant-Like Activity Without Motor Stimulation

N-methyl-(1-phenylcyclohexyl)methanamine (Compound 1) demonstrated significant antidepressant-like activity in the mouse tail suspension test (TST) at an oral dose of 30 mg/kg, achieving efficacy comparable to Compound 42 in the same assay. Critically, at the behaviorally active dose, neither Compound 1 nor Compound 42 produced general motor stimulation as measured by locomotor activity assays [1]. This differentiates Compound 1 from psychostimulant-like SNDRIs (e.g., certain phenyltropane analogs) that reduce immobility in the TST at doses that concurrently elevate locomotor activity, potentially confounding interpretation of antidepressant-like effects [2].

Tail suspension test Antidepressant efficacy Locomotor activity In vivo pharmacology

Structural Differentiation: N-Methyl Methanamine vs. N-Methyl Ethanamine Scaffold Confers Distinct Potency and Selectivity Profiles

Comparison of the methanamine-based scaffold (N-methyl-(1-phenylcyclohexyl)methanamine, Compound 1) with the ethanamine-based scaffold (Compound 31 from the companion publication) reveals a profound impact of the carbon linker length on transporter inhibition potency. Compound 31, bearing an ethyl linker between the cyclohexyl ring and the amine, achieves sub-nanomolar SERT inhibition (IC50 ≤ 1 nM) and potent NET/DAT inhibition (21 and 28 nM), whereas Compound 1 with a methyl linker shows substantially weaker SERT inhibition (IC50 = 169 nM) but retains potent DAT inhibition (IC50 = 21 nM) [1][2]. This illustrates that the methanamine scaffold specifically attenuates SERT potency while preserving DAT activity, creating a functionally distinct pharmacological tool.

Cyclohexylarylamine SAR Methanamine vs ethanamine Transporter potency Chemical scaffold comparison

High-Value Application Scenarios for N-methyl-(1-phenylcyclohexyl)methanamine Based on Quantitative Differentiation Evidence


Dopaminergic Antidepressant Mechanism Dissection in Rodent Behavioral Models

Investigators studying the specific contribution of dopamine transporter blockade to antidepressant efficacy should prioritize N-methyl-(1-phenylcyclohexyl)methanamine over DOV-216,303 or other SERT/NET-preferring SNDRIs. Its DAT IC50 of 21 nM, combined with its relatively weaker SERT inhibition (169 nM, SERT/DAT ratio = 8.0), allows examination of dopaminergic mechanisms with reduced serotonergic confounds [1]. The compound's in vivo activity at 30 mg/kg p.o. in the tail suspension test, without concurrent motor stimulation, further supports its suitability for behavioral pharmacology studies where locomotor artifacts must be excluded [1].

Structure-Activity Relationship (SAR) Benchmarking in Cyclohexylarylamine Lead Optimization Programs

In medicinal chemistry campaigns aimed at optimizing SNDRI profiles, N-methyl-(1-phenylcyclohexyl)methanamine serves as an essential comparator compound representing the methanamine scaffold. Its distinct transporter inhibition signature (DAT > NET > SERT) compared to the ethanamine analog Compound 31 (SERT ≤ 1 nM, balanced NET/DAT) provides a critical reference point for understanding how carbon linker length modulates transporter selectivity [1][2]. Procurement of this compound enables direct head-to-head SAR comparisons within the same assay platform, reducing inter-study variability.

In Vitro Transporter Occupancy and Selectivity Profiling Panels

For contract research organizations and academic screening cores operating neurotransmitter transporter panels, N-methyl-(1-phenylcyclohexyl)methanamine fills a specific niche as a DAT-preferring triple reuptake inhibitor control. Its well-characterized IC50 values (SERT = 169 nM, NET = 85 nM, DAT = 21 nM) from the Shao et al. 2011 study [1] provide a validated benchmark for calibrating SNDRI screening assays. The compound's intra-series differentiation from Compound 42 (SERT = 34 nM, NET = 295 nM, DAT = 90 nM) further enables dual-compound normalization strategies for quantifying assay sensitivity to transporter selectivity shifts.

Investigational Tool for Non-Serotonergic Antidepressant Target Engagement Studies

Researchers exploring antidepressant mechanisms beyond serotonin reuptake inhibition—such as the role of dopaminergic and noradrenergic pathways in anhedonia or motivational deficits—should select N-methyl-(1-phenylcyclohexyl)methanamine over SERT-dominant comparators. Its moderate SERT IC50 of 169 nM means that at concentrations achieving substantial DAT and NET occupancy, serotonergic engagement remains relatively low, enabling cleaner pharmacological dissection of catecholamine-mediated antidepressant effects [1]. This is particularly relevant for ex vivo target engagement studies using brain tissue from dosed animals.

Quote Request

Request a Quote for N-methyl-(1-phenylcyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.